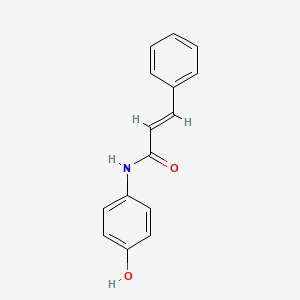

N-(4-Hydroxyphenyl)cinnamamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-hydroxyphenyl)-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c17-14-9-7-13(8-10-14)16-15(18)11-6-12-4-2-1-3-5-12/h1-11,17H,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSRJZGPYPSPGLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401268540 |

Source

|

| Record name | N-(4-Hydroxyphenyl)-3-phenyl-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401268540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3579-85-9 |

Source

|

| Record name | N-(4-Hydroxyphenyl)-3-phenyl-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3579-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Hydroxyphenyl)-3-phenyl-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401268540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of N-(4-Hydroxyphenyl)cinnamamide

Topic: Physicochemical Properties & Synthesis of N-(4-Hydroxyphenyl)cinnamamide Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Scientists

Physicochemical Profiling, Synthesis, and Bioactive Potential

Executive Summary

N-(4-Hydroxyphenyl)cinnamamide (CAS: 3579-85-9), often investigated under the class of hydroxycinnamanilides, represents a critical scaffold in medicinal chemistry. Structurally, it conjugates the antioxidant pharmacophore of p-aminophenol with the conjugated linker of cinnamic acid. This guide provides a rigorous technical analysis of its physicochemical behavior, a validated synthetic workflow, and its primary application as a tyrosinase inhibitor and antioxidant.

Molecular Architecture & Identification

The molecule is defined by a rigid trans-alkene linker connecting two aromatic systems, facilitating π-electron delocalization. This planarity is essential for its intercalation into enzyme active sites (e.g., Tyrosinase).

| Property | Detail |

| IUPAC Name | (2E)-N-(4-Hydroxyphenyl)-3-phenylprop-2-enamide |

| Common Synonyms | 4'-Hydroxycinnamanilide; p-Coumaroyl-4-aminophenol analogue |

| CAS Number | 3579-85-9 |

| Molecular Formula | C₁₅H₁₃NO₂ |

| Molecular Weight | 239.27 g/mol |

| SMILES | Oc1ccc(cc1)NC(=O)/C=C/c2ccccc2 |

Physicochemical Profile

Understanding the solubility and stability profile is prerequisite for formulation and assay design.

| Parameter | Value / Characteristic | Implications for Research |

| Physical State | Crystalline Solid (Off-white to pale yellow) | Stable in solid form; light-sensitive over long durations due to the conjugated alkene. |

| Melting Point | 185 – 195 °C (Predicted/Class Range) | High lattice energy due to intermolecular H-bonding (Amide NH |

| Solubility (Aq) | Practically Insoluble (< 0.1 mg/mL) | Requires co-solvents (DMSO, Ethanol) for biological assays. |

| Solubility (Org) | Soluble in DMSO, DMF, MeOH, Acetone | DMSO is the preferred vehicle for stock solutions (typically 10–50 mM). |

| LogP (Calc) | 2.65 ± 0.4 | Moderate lipophilicity; indicates good passive membrane permeability (Rule of 5 compliant). |

| pKa (Calc) | ~9.9 (Phenolic -OH) | Ionizes at basic pH; assays should be buffered at pH 6.8–7.4 to maintain neutral form. |

Synthetic Protocol & Purification

Objective: Synthesize N-(4-Hydroxyphenyl)cinnamamide via acyl chloride intermediate to ensure high yield and trans-isomer retention.

4.1. Reaction Logic

Direct condensation of cinnamic acid and aminophenol is sluggish. We utilize thionyl chloride (

4.2. Step-by-Step Methodology

Reagents:

-

trans-Cinnamic acid (1.0 eq)

-

Thionyl chloride (1.5 eq)

-

4-Aminophenol (1.0 eq)

-

Pyridine (1.2 eq) or Triethylamine

-

Solvents: Toluene (Step 1), THF or DCM (Step 2)

Protocol:

-

Activation: Dissolve trans-cinnamic acid in anhydrous Toluene. Add Thionyl chloride dropwise. Reflux for 2–3 hours until gas evolution (

, -

Evaporation: Remove excess

and toluene under reduced pressure to obtain crude cinnamoyl chloride (yellow oil/solid). Do not purify. -

Coupling: Dissolve 4-aminophenol in anhydrous THF (or DCM) with Pyridine at 0°C.

-

Addition: Dropwise add the cinnamoyl chloride (dissolved in minimal THF) to the amine solution.

-

Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 4–6 hours.

-

Work-up: Quench with water. Extract with Ethyl Acetate (

).[1] Wash organic layer with 1M HCl (to remove unreacted amine/pyridine) followed by Sat. -

Purification: Recrystallize from Ethanol/Water or perform flash column chromatography (Hexane:EtOAc 2:1).

4.3. Synthetic Workflow Visualization

Caption: Figure 1: Conversion of cinnamic acid to the target amide via acid chloride activation.

Analytical Characterization (Self-Validating)

To ensure the integrity of the synthesized compound, specific spectral signatures must be verified.

-

¹H NMR (400 MHz, DMSO-d₆):

-

~10.1 ppm (s, 1H): Amide -NH . Disappearance upon

- ~9.2 ppm (s, 1H): Phenolic -OH .

-

7.58 (d, J = 15.6 Hz, 1H):

-

6.75 (d, J = 15.6 Hz, 1H):

-

Validation Check: The coupling constant (J) of ~15–16 Hz is the critical quality attribute (CQA). It confirms the preservation of the trans (E) geometry. A lower value (~10-12 Hz) would indicate cis-isomer contamination.

-

Aromatic Region (6.7 – 7.6 ppm): Multiplets corresponding to the phenyl and p-substituted phenol rings.

-

~10.1 ppm (s, 1H): Amide -NH . Disappearance upon

-

¹³C NMR (100 MHz, DMSO-d₆):

- 163.5 ppm: Carbonyl (C=O).

- 153.8 ppm: Phenolic C-OH (deshielded).

Functional Properties: Mechanism of Action

The compound acts primarily as a Tyrosinase Inhibitor and Antioxidant .

-

Tyrosinase Inhibition: The structural similarity to Tyrosine allows the molecule to enter the enzyme's active site. The amide carbonyl and phenolic hydroxyl groups can chelate the binuclear Copper (

) ions essential for catalytic activity. -

Antioxidant Activity: The phenolic moiety acts as a radical scavenger (hydrogen atom donor), stabilizing free radicals via resonance.

6.1. Pathway Visualization

Caption: Figure 2: Competitive inhibition mechanism preventing melanin biosynthesis.

References

-

Structural Analysis & Crystallography: Saeed, A., et al. (2009).[2] Acta Crystallographica Section E. (Provides structural data on similar cinnamamide derivatives).

-

Tyrosinase Inhibition: Ullah, S., et al. (2019).[3] "Tyrosinase inhibition and anti-melanin generation effect of cinnamamide analogues." Bioorganic Chemistry. (Details the bioactivity of hydroxy-cinnamamides).

- General Synthesis: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

NMR Data Verification: AIST: Spectral Database for Organic Compounds (SDBS). (Reference for general cinnamamide shifts).

Sources

- 1. N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Anti-Tyrosinase Activity, and Spectroscopic Inhibition Mechanism of Cinnamic Acid–Eugenol Esters - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Structural Elucidation of Novel Cinnamamide Derivatives

For: Researchers, scientists, and drug development professionals

This guide provides a comprehensive, in-depth technical overview of the methodologies and strategic considerations essential for the unambiguous structural elucidation of novel cinnamamide derivatives. As a class of compounds with significant therapeutic potential, a robust and logical approach to their characterization is paramount for advancing drug discovery and development efforts.[1] This document moves beyond a simple recitation of techniques, instead offering a field-proven workflow that emphasizes causality in experimental choices and the inherent self-validation required for scientific integrity.

Section 1: Foundational Analysis - The Initial Approach to a Novel Cinnamamide Derivative

The journey of structural elucidation begins with a foundational set of analyses designed to provide a macroscopic view of the novel molecule. This initial phase is crucial for informing the subsequent, more detailed spectroscopic and crystallographic investigations.

Preliminary Characterization: Purity and Basic Properties

Before delving into complex structural analysis, it is imperative to establish the purity of the synthesized or isolated cinnamamide derivative. High-Performance Liquid Chromatography (HPLC) is the workhorse for this, providing essential information on the presence of any impurities that could confound subsequent spectroscopic data.

Experimental Protocol: HPLC Purity Assessment

-

Sample Preparation: Dissolve a small amount of the novel cinnamamide derivative in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Utilize a standard HPLC system equipped with a C18 column and a UV detector.

-

Mobile Phase: A gradient elution is typically employed, starting with a high percentage of water (with 0.1% formic acid) and gradually increasing the percentage of organic solvent (e.g., acetonitrile with 0.1% formic acid).

-

Detection: Monitor the elution profile at multiple wavelengths, including the expected λmax of the cinnamamide chromophore (typically around 280-320 nm).

-

Data Analysis: Integrate the peak areas to determine the purity of the compound. A purity level of >95% is generally desirable for proceeding with structural elucidation.

The First Spectroscopic Glimpse: UV-Visible and Infrared Spectroscopy

UV-Visible spectroscopy provides initial confirmation of the cinnamoyl chromophore, while Infrared (IR) spectroscopy offers valuable information about the key functional groups present.[2]

| Technique | Purpose | Expected Observations for a Cinnamamide Derivative |

| UV-Visible Spectroscopy | Confirmation of the conjugated system. | A strong absorption band (λmax) in the range of 280-320 nm, characteristic of the cinnamoyl moiety. |

| Infrared (IR) Spectroscopy | Identification of key functional groups. | - N-H stretch (amide): ~3300 cm⁻¹- C=O stretch (amide I): ~1650 cm⁻¹- N-H bend (amide II): ~1550 cm⁻¹- C=C stretch (alkene): ~1620 cm⁻¹- Aromatic C-H and C=C stretches: various peaks in the 1600-1450 cm⁻¹ and 3100-3000 cm⁻¹ regions. |

Section 2: Unraveling the Connectivity - A Deep Dive into NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unparalleled insight into the carbon-hydrogen framework.[3][4][5] A systematic approach, starting with 1D experiments and progressing to 2D correlation spectroscopy, is essential for piecing together the molecular puzzle.[4][5]

One-Dimensional NMR: The Proton and Carbon Skeleton

¹H and ¹³C NMR spectra provide the initial, fundamental information about the number and chemical environment of the protons and carbons in the molecule.[6][7]

Key Diagnostic Signals in ¹H NMR of Cinnamamide Derivatives: [8]

-

Amide N-H: A broad singlet or triplet (depending on coupling to adjacent protons) typically downfield (δ 7.5-8.5 ppm).

-

Olefinic Protons: Two doublets in the δ 6.5-7.8 ppm region with a large coupling constant (J ≈ 15 Hz), indicative of a trans configuration.

-

Aromatic Protons: Signals in the δ 7.0-8.0 ppm region, with splitting patterns dependent on the substitution of the aromatic rings.

Experimental Protocol: 1D NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified cinnamamide derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate all signals to determine the relative number of protons.

-

Analyze chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. Techniques like APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

Two-Dimensional NMR: Connecting the Dots

2D NMR experiments are crucial for establishing the connectivity between atoms, resolving signal overlap, and ultimately building the molecular structure.[9][10]

| 2D NMR Experiment | Information Gained | Application to Cinnamamide Derivatives |

| COSY (Correlation Spectroscopy) | Shows correlations between J-coupled protons (typically over 2-3 bonds). | - Tracing the spin system of the cinnamoyl moiety (olefinic protons).- Identifying coupled protons within substituted aromatic rings. |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates each proton to its directly attached carbon atom. | - Unambiguously assigning the ¹³C chemical shift for each protonated carbon. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over 2-3 bonds. | - Connecting structural fragments, such as linking the aromatic rings to the cinnamoyl backbone.- Confirming the position of substituents on the aromatic rings. |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Shows correlations between protons that are close in space (<5 Å). | - Determining the relative stereochemistry, particularly the trans configuration of the double bond.- Elucidating the conformation around the amide bond. |

Experimental Protocol: 2D NMR Data Acquisition and Analysis [11][12]

-

Setup: Using the same sample prepared for 1D NMR, load the appropriate parameter sets for each 2D experiment (COSY, HSQC, HMBC, NOESY) on the NMR spectrometer.

-

Acquisition: Run each 2D experiment. The acquisition time will vary depending on the experiment and the concentration of the sample.

-

Processing: Process the acquired data using the spectrometer software, which involves Fourier transformation in both dimensions.

-

Interpretation:

-

COSY: Identify cross-peaks that indicate coupled protons.

-

HSQC: Correlate each proton signal to its corresponding carbon signal.

-

HMBC: Look for long-range correlations to piece together the molecular skeleton. For example, a correlation from an olefinic proton to a carbonyl carbon would confirm their proximity.

-

NOESY: Analyze through-space correlations to confirm stereochemistry and conformation. A strong NOE between the two olefinic protons confirms their close spatial proximity in the trans isomer.

-

Caption: Integrated NMR workflow for structural elucidation.

Section 3: Confirming the Mass and Fragmentation - The Power of Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass and fragmentation pattern of a molecule.[13] This data is crucial for confirming the molecular formula and corroborating the structure proposed by NMR spectroscopy.

High-Resolution Mass Spectrometry (HRMS): Determining the Molecular Formula

HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition and, consequently, the molecular formula of the novel cinnamamide derivative.

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (typically in methanol or acetonitrile).

-

Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for cinnamamide derivatives.

-

Analysis: Analyze the sample on a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Data Analysis:

-

Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺).

-

Use the accurate mass measurement to calculate the possible elemental compositions within a narrow mass tolerance (e.g., ±5 ppm).

-

Select the molecular formula that is consistent with the information obtained from NMR spectroscopy.

-

Tandem Mass Spectrometry (MS/MS): Probing the Fragmentation Pathway

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a fragmentation spectrum.[14][15][16] This provides valuable structural information by revealing how the molecule breaks apart.[13][17][18]

Expected Fragmentation of Cinnamamide Derivatives:

The amide bond is often a site of cleavage in MS/MS experiments. Fragmentation of the cinnamoyl moiety can also provide diagnostic ions. By analyzing the masses of the fragment ions, it is possible to confirm the connectivity of the different structural components.

Experimental Protocol: Tandem MS (MS/MS) Analysis

-

Instrumentation: Use a mass spectrometer capable of MS/MS, such as a triple quadrupole (QqQ), quadrupole-time-of-flight (Q-TOF), or ion trap instrument.[16]

-

Precursor Ion Selection: In the first stage of the mass spectrometer, select the molecular ion of the cinnamamide derivative.

-

Collision-Induced Dissociation (CID): In a collision cell, the selected ions are fragmented by collision with an inert gas (e.g., argon, nitrogen).

-

Fragment Ion Analysis: The resulting fragment ions are analyzed in the second stage of the mass spectrometer.

-

Interpretation: Propose a fragmentation pathway that is consistent with the observed fragment ions and the structure determined by NMR.

Caption: Mass spectrometry workflow for structural confirmation.

Section 4: The Definitive Answer - Single-Crystal X-ray Crystallography

While a combination of NMR and MS can provide a highly confident structural assignment, single-crystal X-ray crystallography offers the most unambiguous determination of the three-dimensional structure of a molecule in the solid state.[2][19][20][21][22]

The Art and Science of Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction can be a challenging yet rewarding step.[23][24]

Common Crystallization Techniques for Organic Molecules: [25][26]

-

Slow Evaporation: A solution of the compound is allowed to slowly evaporate, leading to a gradual increase in concentration and, ideally, crystal formation.[23]

-

Vapor Diffusion: A solution of the compound in a good solvent is placed in a sealed container with a vial of a poor solvent (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, inducing crystallization.

-

Solvent Layering: A layer of a less dense anti-solvent is carefully added on top of a solution of the compound in a denser solvent. Crystallization occurs at the interface as the solvents slowly mix.

Experimental Protocol: General Crystallization Screening

-

Solvent Selection: Test the solubility of the cinnamamide derivative in a range of solvents of varying polarity.

-

Setup: In small vials, prepare saturated or near-saturated solutions of the compound in promising solvents.

-

Apply Techniques: Employ the techniques described above (slow evaporation, vapor diffusion, layering) with different solvent/anti-solvent combinations.

-

Patience: Allow the crystallization experiments to proceed undisturbed for several days to weeks.[25]

-

Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor.

From Diffraction to Structure

Once a suitable crystal is obtained, it is analyzed using an X-ray diffractometer. The diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions can be determined.[27]

The Insights Gained from X-ray Crystallography:

-

Unambiguous Connectivity: Confirms the atomic connections proposed by NMR.

-

Precise Bond Lengths and Angles: Provides detailed geometric information about the molecule.

-

Absolute Stereochemistry: Can determine the absolute configuration of chiral centers.

-

Intermolecular Interactions: Reveals how the molecules pack in the crystal lattice, providing insights into hydrogen bonding and other non-covalent interactions.

Section 5: The Final Piece of the Puzzle - Computational Corroboration

Computational chemistry provides a powerful means to corroborate experimental findings and to gain deeper insight into the properties of the novel cinnamamide derivative.[28][29][30]

Density Functional Theory (DFT) Calculations

DFT calculations can be used to predict various properties of the proposed structure, which can then be compared to the experimental data.[2]

Applications of DFT in Structural Elucidation:

-

NMR Chemical Shift Prediction: Calculated ¹H and ¹³C NMR chemical shifts can be compared to the experimental values to support the proposed structure.

-

Conformational Analysis: The relative energies of different possible conformations can be calculated to identify the most stable structure.

-

Vibrational Frequency Calculation: Calculated IR vibrational frequencies can be compared to the experimental IR spectrum.

Conclusion: An Integrated and Self-Validating Approach

The structural elucidation of a novel cinnamamide derivative is a multi-faceted process that relies on the synergistic application of a range of analytical techniques. By following a logical workflow that begins with foundational analysis, progresses through detailed spectroscopic investigation, and culminates in definitive crystallographic and computational confirmation, researchers can achieve an unambiguous and robust structural assignment. This integrated approach, grounded in the principles of causality and self-validation, is essential for ensuring the scientific integrity of the data and for advancing the development of these promising therapeutic agents.

References

-

Ashdin Publishing. Synthesis, Pharmacological Evaluation of Novel Cinnamamide Derivatives Containing Substituted 2-aminothiophenes. Available from: [Link]

-

MDPI. Synthesis, Characterization, and Crystal Structure of N-(3-nitrophenyl)cinnamamide. Available from: [Link]

-

Wiley Online Library. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Available from: [Link]

-

MDPI. Polymorphism of an Nα-Aroyl-N-Aryl-Phenylalanine Amide: An X-ray and Electron Diffraction Study. Available from: [Link]

-

PubMed. Elucidation of structural elements for selectivity across monoamine transporters: novel 2-[(diphenylmethyl)sulfinyl]acetamide (modafinil) analogues. Available from: [Link]

-

Semantic Scholar. Structure elucidation of small organic molecules by contemporary computational chemistry methods. Available from: [Link]

-

Late Ku. Durga K Banmeru Science College,Lonar. Synthesis and Characterization of Novel Cinnamamide Deriverties and Their Antimicrobial Activities. Available from: [Link]

-

PubMed. Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders--A Review of Structure-Activity Relationships. Available from: [Link]

-

Georgia State University. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Available from: [Link]

-

Semantic Scholar. Computer methods for structure elucidation of new organic compounds from NMR spectra. Available from: [Link]

-

ResearchGate. Structure elucidation of small organic molecules by contemporary computational chemistry methods | Request PDF. Available from: [Link]

-

ACS Publications. Are Computational Methods Useful for Structure Elucidation of Large and Flexible Molecules? Belizentrin as a Case Study | Organic Letters. Available from: [Link]

-

University of Geneva. Guide for crystallization. Available from: [Link]

-

ResearchGate. Synthesis of Cinnamamide Derivatives and Their α-Glucosidase Inhibitory Activities. Available from: [Link]

-

Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available from: [Link]

-

ResearchGate. Tandem mass spectrometry (MS/MS) spectrum and proposed fragmentation pathway of sinomenine. Available from: [Link]

-

The World of Materials. Structure Determination by X-ray Crystallography. Available from: [Link]

-

MDPI. Special Issue : Mass Spectrometry-Based Approaches in Natural Products Research. Available from: [Link]

-

ResearchGate. ¹H-NMR spectrum of the N-(3,4-methylenedioxybenzyl) cinnamamide 5g. Available from: [Link]

-

University of Missouri–St. Louis. Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. Available from: [Link]

-

PubMed Central. Getting crystals your crystallographer will treasure: a beginner's guide. Available from: [Link]

-

PubMed. Tandem parallel fragmentation of peptides for mass spectrometry. Available from: [Link]

-

PubMed Central. Mass spectrometry of Natural Products: Current, Emerging and Future Technologies. Available from: [Link]

-

PubMed. X-ray diffraction studies of amyloid structure. Available from: [Link]

-

ACS Publications. Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. Available from: [Link]

-

PubMed Central. Computationally-assisted discovery and structure elucidation of natural products. Available from: [Link]

-

PubChem. trans-Cinnamamide. Available from: [Link]

-

Varian. 2D NMR FOR THE CHEMIST. Available from: [Link]

-

Royal Society of Chemistry. CHAPTER 5: Mass Spectrometry for Discovering Natural Products. Available from: [Link]

-

Longdom Publishing. Advantages and Fragmentation in Tandem Mass Spectrometry. Available from: [Link]

-

wikiHow. 9 Ways to Crystallize Organic Compounds. Available from: [Link]

-

Bruker. Basic 2D NMR experiments. Available from: [Link]

-

ResearchGate. Mass Spectrometry for Natural Product Discovery | Request PDF. Available from: [Link]

-

Wikipedia. Tandem mass spectrometry. Available from: [Link]

-

Annual Reviews. Mass Spectrometry for Natural Products Research: Challenges, Pitfalls, and Opportunities. Available from: [Link]

-

Internetchemistry. Spectral Databases. Available from: [Link]

-

National Single Crystal X-ray Facility. Tips for Crystal Growing. Available from: [Link]

-

ResearchGate. Structure Determination by X-ray Crystallography | Request PDF. Available from: [Link]

-

Chemistry LibreTexts. 2D NMR Introduction. Available from: [Link]

-

Technology Networks. Tandem Mass Spectrometry (MS/MS) Explained. Available from: [Link]

-

YouTube. X ray Crystallography method of determination of the structure of protein. Available from: [Link]

-

YouTube. Find all spectral data base here | Freely Available | Research query | Problem solved | English. Available from: [Link]

-

Dr. B. B. Hegde First Grade College, Kundapura. Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Available from: [Link]

Sources

- 1. Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders--A Review of Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization, and Crystal Structure of N-(3-nitrophenyl)cinnamamide | MDPI [mdpi.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. emerypharma.com [emerypharma.com]

- 6. ashdin.com [ashdin.com]

- 7. lkdkbanmerucollege.ac.in [lkdkbanmerucollege.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. eqnmr.hms.harvard.edu [eqnmr.hms.harvard.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. ulethbridge.ca [ulethbridge.ca]

- 12. chemistry.uoc.gr [chemistry.uoc.gr]

- 13. longdom.org [longdom.org]

- 14. Tandem parallel fragmentation of peptides for mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]

- 16. technologynetworks.com [technologynetworks.com]

- 17. researchgate.net [researchgate.net]

- 18. Computationally-assisted discovery and structure elucidation of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. nayankumarsite.wordpress.com [nayankumarsite.wordpress.com]

- 21. researchgate.net [researchgate.net]

- 22. youtube.com [youtube.com]

- 23. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Tips for Crystal Growing [cryst.chem.uu.nl]

- 25. unifr.ch [unifr.ch]

- 26. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]

- 27. X-ray diffraction studies of amyloid structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. semanticscholar.org [semanticscholar.org]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

The Sentinel Molecule: A Technical Guide to N-(4-Hydroxyphenyl)cinnamamide and Its Pivotal Role in Plant Defense

Abstract

N-(4-Hydroxyphenyl)cinnamamide, more commonly known in scientific literature as N-(p-coumaroyl)tyramine, stands as a key specialized metabolite at the crossroads of plant growth and defense. This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the biosynthesis, mechanism of action, and experimental validation of this multifaceted molecule. We will delve into its role as a phytoalexin, its contribution to structural defense through cell wall reinforcement, and its direct antimicrobial properties. This guide will further provide detailed experimental protocols for the extraction, quantification, and bioactivity assessment of N-(4-Hydroxyphenyl)cinnamamide, underpinned by the scientific rationale for each methodological choice.

Introduction: The Chemical Sentinel in Plant Immunity

Plants, being sessile organisms, have evolved a sophisticated and dynamic chemical arsenal to defend against a myriad of biotic threats, including pathogenic fungi, bacteria, and herbivorous insects. Among the vast array of secondary metabolites, the hydroxycinnamic acid amides (HCAAs) have emerged as crucial players in plant-pathogen interactions. N-(4-Hydroxyphenyl)cinnamamide, a prominent member of this family, is synthesized in response to wounding and pathogen attack, acting as a chemical sentinel that orchestrates and executes defensive responses.[1] Its accumulation at the site of infection is a hallmark of a robust plant immune response, contributing to both localized and systemic resistance. This guide will illuminate the multifaceted functions of this molecule, from its biochemical origins to its practical applications in understanding and enhancing plant resilience.

Biosynthesis of N-(4-Hydroxyphenyl)cinnamamide: A Branch of the Phenylpropanoid Pathway

The biosynthesis of N-(4-Hydroxyphenyl)cinnamamide is intricately linked to the central phenylpropanoid pathway, a major route for the production of a wide range of plant secondary metabolites. The pathway bifurcates to produce the two necessary precursors: p-coumaroyl-CoA and tyramine.

The synthesis is initiated by the deamination of phenylalanine to trans-cinnamic acid by phenylalanine ammonia-lyase (PAL) . Subsequently, cinnamate-4-hydroxylase (C4H) hydroxylates trans-cinnamic acid to yield p-coumaric acid. This is then activated to its thioester form, p-coumaroyl-CoA, by 4-coumarate:CoA ligase (4CL) .

Parallelly, the amino acid tyrosine is decarboxylated by tyrosine decarboxylase (TyDC) to produce tyramine. The final and committing step in the biosynthesis is the condensation of p-coumaroyl-CoA and tyramine, a reaction catalyzed by hydroxycinnamoyl-CoA:tyramine N-(hydroxycinnamoyl) transferase (THT) .

The induction of these biosynthetic genes is a critical aspect of the plant defense response. Pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) trigger signaling cascades that lead to the transcriptional activation of PAL, C4H, 4CL, and THT, resulting in the rapid accumulation of N-(4-Hydroxyphenyl)cinnamamide at the site of challenge.

Figure 1: Biosynthetic pathway of N-(4-Hydroxyphenyl)cinnamamide.

Multifaceted Roles in Plant Defense

N-(4-Hydroxyphenyl)cinnamamide contributes to plant defense through a combination of direct and indirect mechanisms.

Direct Antimicrobial and Insecticidal Activity

While extensive quantitative data for a broad range of plant pathogens is still emerging, studies on related cinnamamides demonstrate significant antimicrobial activity. The proposed mechanism often involves the disruption of microbial cell membranes, leading to leakage of intracellular contents and cell death. Furthermore, N-(4-Hydroxyphenyl)cinnamamide has demonstrated notable insecticidal properties. For instance, it acts as a reversible competitive inhibitor of acetylcholinesterase (AChE) in insects like Spodoptera frugiperda, with reported IC50 values around 19.71 µg/mL for related compounds.[1] This inhibition of a key neurotransmitter-degrading enzyme leads to paralysis and death of the insect pest.

Cell Wall Reinforcement: A Structural Barrier

A primary defense strategy mediated by N-(4-Hydroxyphenyl)cinnamamide is the reinforcement of the plant cell wall. Upon secretion into the apoplast, it can be oxidatively cross-linked into the cell wall matrix by peroxidases. This process, known as lignification or suberization, creates a physical barrier that is more resistant to degradation by fungal enzymes like cellulases and pectinases. This fortification of the cell wall impedes the penetration of invading pathogens and makes the plant tissue less digestible for herbivores.

Signaling and Induction of Defense Genes

N-(4-Hydroxyphenyl)cinnamamide also functions as a signaling molecule, amplifying the plant's defense response. Its accumulation is associated with the induction of pathogenesis-related (PR) genes, which encode proteins with antimicrobial activities. While the precise signaling cascade is an active area of research, there is evidence of crosstalk with major plant defense hormone pathways, namely the salicylic acid (SA) and jasmonic acid (JA) pathways. The accumulation of N-(4-Hydroxyphenyl)cinnamamide can potentiate the expression of SA-responsive genes like PR-1 (effective against biotrophic pathogens) and JA-responsive genes like PDF1.2 (effective against necrotrophic pathogens), suggesting its role as a broad-spectrum defense modulator.

Figure 2: Crosstalk of N-(4-Hydroxyphenyl)cinnamamide with SA and JA signaling pathways.

Experimental Methodologies: A Practical Guide

The study of N-(4-Hydroxyphenyl)cinnamamide requires robust and validated experimental protocols. This section provides detailed methodologies for its extraction, quantification, and bioactivity assessment.

Extraction and Quantification from Plant Tissue

Rationale for Solvent Selection: The choice of solvent is critical for the efficient extraction of phytochemicals. The polarity of the solvent should ideally match that of the target compound. N-(4-Hydroxyphenyl)cinnamamide is a moderately polar compound, making alcohols like methanol and ethanol, or aqueous mixtures thereof, suitable for extraction. Ethanol is often preferred for its lower toxicity and high extraction efficiency for a range of polar and non-polar compounds.

Step-by-Step Protocol for Extraction and HPLC Quantification:

-

Sample Preparation: Harvest plant tissue (e.g., leaves) and immediately freeze in liquid nitrogen to quench metabolic activity. Lyophilize the tissue to a constant dry weight and grind to a fine powder using a mortar and pestle or a ball mill.

-

Extraction:

-

Weigh approximately 100 mg of powdered tissue into a 2 mL microcentrifuge tube.

-

Add 1.5 mL of 80% (v/v) aqueous methanol.

-

Vortex thoroughly for 1 minute.

-

Sonicate in a water bath for 30 minutes at room temperature.

-

Centrifuge at 13,000 x g for 15 minutes.

-

Carefully transfer the supernatant to a new tube.

-

Repeat the extraction process on the pellet with another 1.5 mL of 80% methanol to ensure complete recovery.

-

Combine the supernatants and evaporate to dryness under a stream of nitrogen or using a centrifugal evaporator.

-

-

Sample Clean-up (Optional but Recommended):

-

Re-dissolve the dried extract in 1 mL of 5% (v/v) formic acid.

-

Apply the sample to a pre-conditioned C18 Solid Phase Extraction (SPE) cartridge.

-

Wash the cartridge with 5 mL of 5% formic acid to remove highly polar impurities.

-

Elute the N-(4-Hydroxyphenyl)cinnamamide with 5 mL of 80% methanol.

-

Evaporate the eluate to dryness.

-

-

HPLC Analysis:

-

Reconstitute the dried extract in 200 µL of the initial mobile phase.

-

Filter through a 0.22 µm syringe filter before injection.

-

Instrumentation: HPLC system with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV-Vis or Diode Array Detector (DAD).

-

Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).

-

Gradient Program: A linear gradient from 10% B to 90% B over 30 minutes, followed by a 5-minute wash at 90% B and a 5-minute re-equilibration at 10% B.

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor at 310 nm, the characteristic absorbance maximum for p-coumaric acid derivatives.

-

Quantification: Generate a standard curve using a pure N-(4-Hydroxyphenyl)cinnamamide standard of known concentrations. The retention time for the standard should be used to identify the peak in the plant extracts.[2][3]

-

Figure 3: Workflow for the extraction and HPLC quantification of N-(4-Hydroxyphenyl)cinnamamide.

In Vitro Antimicrobial Assay

Rationale: The broth microdilution method is a standardized and high-throughput technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism. This provides quantitative data on its direct antimicrobial efficacy.

Step-by-Step Protocol:

-

Pathogen Culture: Grow the fungal pathogen (e.g., Botrytis cinerea) on Potato Dextrose Agar (PDA) plates until sporulation.

-

Spore Suspension: Harvest spores by flooding the plate with sterile water containing 0.05% (v/v) Tween 20 and gently scraping the surface. Filter the suspension through sterile cheesecloth and adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer.

-

Assay Setup:

-

In a 96-well microtiter plate, add 100 µL of Potato Dextrose Broth (PDB) to each well.

-

Add 100 µL of a stock solution of N-(4-Hydroxyphenyl)cinnamamide (dissolved in a suitable solvent like DMSO, ensuring the final DMSO concentration is non-inhibitory, typically <1%) to the first well.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the last 100 µL.

-

Inoculate each well with 10 µL of the spore suspension.

-

Include a positive control (a known fungicide), a negative control (pathogen in PDB with solvent), and a sterility control (PDB only).

-

-

Incubation and Reading: Incubate the plate at 25°C for 48-72 hours in the dark. The MIC is determined as the lowest concentration of the compound that completely inhibits visible fungal growth.

In Vivo Disease Resistance Assay

Rationale: An in vivo assay is essential to confirm the protective effect of N-(4-Hydroxyphenyl)cinnamamide in a whole-plant context, where its role in signaling and cell wall reinforcement can be evaluated. The detached leaf assay is a common and efficient method.

Step-by-Step Protocol:

-

Plant Growth: Grow susceptible plants (e.g., Arabidopsis thaliana or tomato) under controlled conditions (e.g., 16h light/8h dark cycle, 22°C).

-

Treatment: Excise healthy, fully expanded leaves and place them on water agar plates in a petri dish. Apply a 50 µM solution of N-(4-Hydroxyphenyl)cinnamamide (or a mock solution with the same solvent concentration) to the adaxial surface of the leaves. Allow the leaves to dry.

-

Inoculation: After 24 hours, inoculate the leaves with a 5 µL droplet of a fungal spore suspension (e.g., Botrytis cinerea at 1 x 10^5 spores/mL).

-

Incubation: Incubate the plates at high humidity for 3-5 days.

-

Disease Assessment: Measure the diameter of the necrotic lesions on the leaves. A significant reduction in lesion size in the treated leaves compared to the mock-treated leaves indicates a protective effect.

Gene Expression Analysis by qRT-PCR

Rationale: Quantitative Real-Time PCR (qRT-PCR) is a highly sensitive and specific method to quantify the expression levels of target genes, providing insights into the molecular mechanisms of action of N-(4-Hydroxyphenyl)cinnamamide.

Step-by-Step Protocol:

-

Treatment and Sampling: Treat plants or detached leaves with N-(4-Hydroxyphenyl)cinnamamide as described in the in vivo assay. Harvest samples at different time points (e.g., 0, 6, 12, 24 hours post-treatment).

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from the samples using a commercial kit or a standard Trizol-based method.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by gel electrophoresis.

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random primers.

-

-

qRT-PCR:

-

Design or obtain validated primers for your target genes (e.g., PR-1, PDF1.2) and a stable reference gene (e.g., Actin or Ubiquitin).

-

Perform the qRT-PCR reaction using a SYBR Green-based master mix in a real-time PCR cycler.

-

The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

-

Calculate the relative expression of the target genes using the 2^-ΔΔCt method, normalizing to the expression of the reference gene.

-

A significant increase in the transcript levels of defense-related genes in the treated samples compared to the mock-treated samples indicates induction of the plant's defense signaling pathways.

-

Quantitative Data Summary

| Compound | Target Organism/Enzyme | Bioactivity Metric | Value |

| N-(p-coumaroyl)tyramine related monoamides | Spodoptera frugiperda (Insect) | IC50 (AChE inhibition) | ~19.71 µg/mL |

| trans-N-p-coumaroyl tyramine | Acetylcholinesterase (AChE) | IC50 | 34.5 µg/mL (122 µM)[1] |

Note: Quantitative data on the direct antifungal activity of N-(4-Hydroxyphenyl)cinnamamide against specific plant pathogens is an area of active research, and more comprehensive data is needed.

Conclusion and Future Perspectives

N-(4-Hydroxyphenyl)cinnamamide is a pivotal molecule in the intricate web of plant defense. Its multifaceted roles as a direct antimicrobial and insecticidal agent, a key component in cell wall fortification, and a signaling molecule that potentiates broader defense responses, underscore its importance in plant resilience. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate its mechanisms of action and explore its potential in developing novel strategies for crop protection.

Future research should focus on several key areas:

-

Elucidating the complete signaling pathway: A deeper understanding of the upstream and downstream signaling components that regulate and are regulated by N-(4-Hydroxyphenyl)cinnamamide is needed.

-

Broad-spectrum antimicrobial activity: Comprehensive screening against a wider range of plant pathogens is required to establish its full antimicrobial spectrum and potency.

-

Field-level efficacy: Translating the promising results from laboratory assays to field conditions is a critical next step in assessing its practical utility in agriculture.

-

Synergistic effects: Investigating the synergistic effects of N-(4-Hydroxyphenyl)cinnamamide with other defense compounds and conventional fungicides could lead to more effective and sustainable disease management strategies.

By continuing to unravel the complexities of this chemical sentinel, we can harness its power to enhance the natural defenses of our vital crop species.

References

- Lee, S. H., et al. (2007). Synthesis and characterization of N-coumaroyltyramine as a potent phytochemical which arrests human transformed cells via inhibiting protein tyrosine kinases. Bioorganic & Medicinal Chemistry, 15(23), 7160-7167.

- Choi, W. G., et al. (2005). Inhibitory effect of Trans-N-p-coumaroyl tryamine from the twigs of Celtis chinensis on the acetylcholinesterase. Journal of the Korean Society for Applied Biological Chemistry, 48(1), 83-86.

- Kim, J. H., et al. (2014). Bacterial synthesis of N-hydroxycinnamoyl phenethylamines and tyramines. Journal of Biotechnology, 187, 17-23.

- Doan, T. Q., et al. (2023).

- Nawaz, H., et al. (2017).

- Olabanji, O. J., et al. (2023). Choice of Solvent for Effective Extraction of Phytochemical Components in Medicinal Plant Leaves. Journal of Advances in Medicine and Medical Research, 35(8), 45-53.

- Kamarudin, N. A., et al. (2021). Impact of Solvent Selection on Phytochemical Content, Recovery of Tannin and Antioxidant Activity of Quercus Infectoria Galls. Pharmacognosy Journal, 13(6).

- Sintayehu, B., et al. (2022). Effect of extraction solvent on qualitative and quantitative analysis of major phyto-constituents and in-vitro antioxidant activity evaluation of Cadaba rotundifolia Forssk leaf extracts. Cogent Chemistry, 8(1), 2026829.

- Rai, A., et al. (2021). Real-time RT-PCR analysis of PR1, PR2, PR5, PDF1.1, and PDF1.2 gene expression in Arabidopsis leaves, roots, flowers, and pods upon a treatment with U. virens.

- Yin, C., et al. (2017). The relative expression of PR1 and PDF1.2 in different mutants detected by q-PCR.

- Ali, S., et al. (2018). Exploring Expression Patterns of PR-1, PR-2, PR-3, and PR-12 Like Genes in Arabidopsis thaliana Upon Alternaria brassicae Inoculation. Current Microbiology, 75(1), 10-17.

- Gu, Y., et al. (2022). Identification of Accurate Reference Genes for qRT-PCR Analysis of Gene Expression in Eremochloa ophiuroides under Multiple Stresses of Phosphorus Deficiency and/or Aluminum Toxicity. International Journal of Molecular Sciences, 24(21), 15989.

- Li, X., et al. (2018). Screening and Evaluation of Stable Reference Genes for Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) Analysis in Chinese Fir Roots under Water, Phosphorus, and Nitrogen Stresses. Forests, 9(11), 701.

- Bang, S. S., et al. (2001). Inhibition of fungal cell wall synthesizing enzymes by trans-cinnamaldehyde. Planta Medica, 67(04), 376-378.

- Burket, C. T., et al. (2017). Cross-Linking Chemistry of Tyramine-Modified Hyaluronan Hydrogels Alters Mesenchymal Stem Cell Early Attachment and Behavior. Biomacromolecules, 18(3), 904-913.

- Lee, M. W., et al. (2011). An in situ cross-linkable gelatin–poly(ethylene glycol)–tyramine hydrogel via enzyme-mediated reaction for tissue regenerative medicine.

- BOC Sciences. (n.d.). Enzyme Inhibitors in Antifungal and Antiparasitic Therapy. BOC Sciences.

- Pusztahelyi, T., et al. (2015). Inhibition of Fungal Strains Isolated from Cereal Grains via Vapor Phase of Essential Oils. Foods, 4(3), 394-408.

- Garmendia, G., et al. (2019). In vivo antimicrobial assay in Botrytis cinerea-inoculated strawberries.

- Hahlbrock, K., & Scheel, D. (1989). Physiology and molecular biology of phenylpropanoid metabolism. Annual Review of Plant Physiology and Plant Molecular Biology, 40(1), 347-369.

- Macoy, D. M., et al. (2015). Biosynthesis, physiology, and functions of hydroxycinnamic acid amides in plants. Plant Biotechnology Reports, 9(5), 269-278.

Sources

A Senior Application Scientist's In-Depth Technical Guide to the Preliminary Cytotoxicity Screening of N-(4-Hydroxyphenyl)cinnamamide

Authored for Researchers, Scientists, and Drug Development Professionals

| Scientific Proem: Contextualizing N-(4-Hydroxyphenyl)cinnamamide in Drug Discovery

The journey of a novel therapeutic agent from the bench to the bedside is both arduous and exacting. A critical, non-negotiable step in this journey is the early and robust assessment of a compound's safety profile. This guide provides a detailed framework for conducting the preliminary cytotoxicity screening of N-(4-Hydroxyphenyl)cinnamamide, a molecule of interest due to the established biological activities of cinnamamide derivatives, which include anticancer, antioxidant, and anti-inflammatory effects.[1] Cinnamic acid amides have shown promise in various therapeutic areas, with some demonstrating notable cytotoxic activity against cancer cell lines.[2] For instance, a fluorinated derivative of N-(4-hydroxyphenyl)cinnamamide showed good cytotoxicity against the HepG2 liver cancer cell line, with an IC50 value of 7.81 μM.[2]

This document is not a mere recitation of protocols. Instead, it serves as a technical whitepaper, grounded in the principles of rigorous scientific methodology, to guide researchers in generating reliable and reproducible cytotoxicity data. We will delve into the causality behind experimental choices, the establishment of self-validating assay systems, and the accurate interpretation of results.

| The Cornerstone of Cytotoxicity Assessment: Assay Selection & Rationale

In vitro cytotoxicity assays are fundamental tools in the initial stages of drug discovery, offering a high-throughput method to evaluate the potential toxicity of new chemical entities.[3][4] For a preliminary screen of N-(4-Hydroxyphenyl)cinnamamide, a multi-parametric approach is advocated. Relying on a single assay can be misleading, as different methods measure distinct aspects of cell death and viability.[3] This guide will focus on two widely accepted and complementary assays:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a stalwart in cell biology for assessing cell viability and proliferation.[5] Its principle lies in the enzymatic reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active, living cells.[5] This reaction produces insoluble purple formazan crystals, and the intensity of the color, measured spectrophotometrically, is directly proportional to the number of viable cells.[5] It provides a robust measure of a compound's effect on cellular metabolic activity.[4][6]

-

Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytoplasmic enzyme, released into the cell culture medium upon plasma membrane damage.[7] The released LDH catalyzes the conversion of lactate to pyruvate, which in turn leads to the reduction of a tetrazolium salt to a colored formazan product.[7] The amount of color formation is proportional to the amount of LDH released, serving as a direct indicator of cell lysis and membrane integrity loss.[8]

By employing both the MTT (measures metabolic viability) and LDH (measures membrane integrity) assays, we can construct a more comprehensive initial toxicity profile for N-(4-Hydroxyphenyl)cinnamamide.

| Experimental Design: The Blueprint for Self-Validating Data

A well-designed experiment is a self-validating one. This requires careful consideration of cell line selection, dose concentrations, and the inclusion of appropriate controls.

| Cell Line Selection: Choosing the Right Biological System

The choice of cell line is paramount and should be guided by the therapeutic context of the test compound.[9] For a broad preliminary screen of a compound with potential anticancer activity, a panel of cell lines representing different cancer types is recommended.[10]

-

MCF-7 (Human Breast Adenocarcinoma): An estrogen receptor-positive cell line, widely used as a model for breast cancer research.

-

A549 (Human Lung Carcinoma): A common model for non-small cell lung cancer.

-

HepG2 (Human Hepatocellular Carcinoma): A liver cancer cell line, also useful for assessing potential hepatotoxicity.[2]

-

HEK293 (Human Embryonic Kidney Cells): Often used as a non-cancerous control to assess general cytotoxicity and determine a compound's selectivity index.[4]

All cell lines should be sourced from a reputable repository like the American Type Culture Collection (ATCC) to ensure identity and quality.[11][12] Standard cell culture practices, including incubation at 37°C in a humidified atmosphere with 5% CO2, must be strictly followed.[13]

| Dose-Response and Controls: Establishing Assay Validity

To accurately determine the cytotoxic potential, cells are exposed to a range of concentrations of the test compound. A typical dose-response experiment includes a logarithmic series of concentrations. The inclusion of meticulously planned controls is non-negotiable for data integrity.

-

Negative Control (Vehicle Control): This consists of cells treated with the same vehicle (e.g., DMSO, ethanol) used to dissolve the test compound, at the highest concentration used in the experiment. This control establishes the baseline viability (100% viability) and ensures the vehicle itself is not toxic.[14][15]

-

Positive Control: This involves treating cells with a compound of known, potent cytotoxicity.[14][16][17] The choice of positive control should be relevant to the cell type and assay. Doxorubicin, a widely used chemotherapeutic agent that induces cytotoxicity through multiple mechanisms including DNA intercalation and topoisomerase II inhibition, is an excellent positive control for cancer cell lines.[18][][20]

-

Blank Control (Medium Only): Wells containing only culture medium (no cells) are used to measure the background absorbance of the medium and assay reagents.[14]

-

Maximum LDH Release Control (for LDH Assay): A control where cells are completely lysed using a detergent like Triton™ X-100 is essential to determine the maximum possible LDH release (100% cytotoxicity).[14]

| Detailed Experimental Protocols

The following protocols provide step-by-step methodologies. Precision and consistency in execution are critical for reproducibility.

| General Cell Culture & Plating

-

Cell Maintenance: Culture the selected cell lines according to ATCC guidelines, ensuring they are in the logarithmic growth phase for experiments.[21]

-

Cell Seeding: Harvest cells using trypsin and perform a viable cell count using the trypan blue exclusion method.[14]

-

Plating: Seed the cells into clear, flat-bottom 96-well plates at a pre-determined optimal density (e.g., 5,000 to 10,000 cells/well in 100 µL of medium).

-

Incubation: Incubate the plates for 24 hours to allow cells to attach and resume growth.[12]

| Compound Preparation and Treatment

-

Stock Solution: Prepare a high-concentration stock solution of N-(4-Hydroxyphenyl)cinnamamide in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: Perform serial dilutions of the stock solution in complete culture medium to achieve the final desired concentrations for the dose-response curve.

-

Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound or controls.

-

Incubation: Incubate the treated plates for a defined period, typically 24 or 48 hours.[22]

| MTT Assay Protocol

-

Add MTT Reagent: After the treatment incubation, add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[12][23]

-

Incubate: Incubate the plate for 2 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[12][23]

-

Solubilize Formazan: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the purple formazan crystals.[5][12]

-

Read Absorbance: Leave the plate at room temperature in the dark for 2 hours, then measure the absorbance at a wavelength of 570 nm using a microplate reader.[5][12] A reference wavelength of 630 nm can be used to reduce background noise.[5]

| LDH Assay Protocol

-

Prepare Lysates (for Controls): To the wells designated for maximum LDH release, add 10 µL of a lysis buffer (e.g., 10X Triton™ X-100) and incubate for 45 minutes at 37°C.

-

Sample Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.

-

Add Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing substrate, cofactor, and dye).[24] Add 50 µL of this mixture to each well containing the supernatant.

-

Incubate: Incubate the plate at room temperature, protected from light, for up to 30 minutes.

-

Stop Reaction (if necessary): Add a stop solution if required by the specific kit protocol.

-

Read Absorbance: Measure the absorbance at the wavelength specified by the manufacturer (commonly 490 nm).

| Data Analysis and Visualization

Raw absorbance data must be processed to yield meaningful cytotoxicity metrics.

| Data Processing and Calculations

-

Background Subtraction: Subtract the average absorbance of the blank control (medium only) from all other readings.

-

Calculate Percent Viability (MTT Assay):

-

% Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100

-

-

Calculate Percent Cytotoxicity (LDH Assay):

-

% Cytotoxicity = [(Abs_Sample - Abs_Vehicle) / (Abs_Max_Release - Abs_Vehicle)] * 100

-

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. It is the concentration at which 50% of cell viability is inhibited.[25] This value is determined by plotting the percent viability against the log of the compound concentration and fitting the data to a non-linear regression model (sigmoidal dose-response curve).[26][27][28]

| Tabular Data Presentation

Summarize the processed data in a clear, organized table.

Table 1: Hypothetical Cytotoxicity Data for N-(4-Hydroxyphenyl)cinnamamide (48h Exposure)

| Cell Line | Assay | IC50 (µM) ± SD |

|---|---|---|

| MCF-7 | MTT | 25.4 ± 2.1 |

| LDH | 30.1 ± 3.5 | |

| A549 | MTT | 42.8 ± 4.5 |

| LDH | 51.2 ± 5.9 | |

| HepG2 | MTT | 15.7 ± 1.8 |

| LDH | 18.9 ± 2.2 | |

| HEK293 | MTT | > 100 |

| | LDH | > 100 |

| Graphical Visualization with Graphviz

Diagrams are essential for illustrating complex workflows and mechanisms.

Caption: Workflow for determining cytotoxicity using the MTT assay.

Caption: Principle of the Lactate Dehydrogenase (LDH) cytotoxicity assay.

| Conclusion and Forward Outlook

This guide outlines a robust, multi-faceted approach for the preliminary cytotoxicity screening of N-(4-Hydroxyphenyl)cinnamamide. By integrating two distinct and complementary assays (MTT and LDH), employing a panel of relevant cell lines, and adhering to a rigorous framework of controls, researchers can generate high-quality, reliable data. The hypothetical results presented suggest that N-(4-Hydroxyphenyl)cinnamamide may exhibit selective cytotoxicity towards certain cancer cell lines (e.g., HepG2) while sparing non-cancerous cells, a highly desirable characteristic for a potential therapeutic candidate.

These preliminary findings serve as a critical decision-making point. Favorable results would warrant progression to more advanced studies, including mechanistic investigations (e.g., apoptosis assays, cell cycle analysis), and ultimately, evaluation in preclinical in vivo models.

| References

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

Neelam, & Sharma, P. (2021). Synthesis and biological activity of hydroxycinnamoylcontaining antiviral drugs. Journal of the Indian Chemical Society, 98(9), 100123.

-

Wessjohann, L. A., et al. (2022). Synthesis and Biological Evaluation of Flavonoid‐Cinnamic Acid Amide Hybrids with Distinct Activity against Neurodegeneration in Vitro and in Vivo. Chemistry – A European Journal, 28(44), e202200781.

-

ResearchGate. (2021). N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Cyto-Safe: A Machine Learning Tool for Early Identification of Cytotoxic Compounds in Drug Discovery. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

-

ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]

-

PubMed. (2022). Cytotoxic mechanisms of doxorubicin at clinically relevant concentrations in breast cancer cells. Retrieved from [Link]

-

ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. Retrieved from [Link]

-

International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

-

On Science. (n.d.). ATCC ANIMAL CELL CULTURE GUIDE. Retrieved from [Link]

-

MDPI. (2021). N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation. Retrieved from [Link]

-

OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]

-

ResearchGate. (2016). How to calculate IC50 for my dose response?. Retrieved from [Link]

-

ResearchGate. (n.d.). Cytotoxicity results from: (A) positive control; (B) negative control; (C) electrospun PU-5 with DBTDL catalyst. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Selection of Optimal Cell Lines for High-Content Phenotypic Screening. Retrieved from [Link]

-

Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]

-

ResearchGate. (2018). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. Retrieved from [Link]

-

Scilight Press. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]

-

MDPI. (2023). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Retrieved from [Link]

-

ASH Publications. (2022). An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL. Blood. Retrieved from [Link]

-

BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. Retrieved from [Link]

-

YouTube. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

MDPI. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Understanding and improving assays for cytotoxicity of nanoparticles: what really matters?. Retrieved from [Link]

-

ERIC. (n.d.). Selection of an Optimal Cytotoxicity Assay for Undergraduate Research. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Anthracycline Medications (Doxorubicin). Retrieved from [Link]

-

Towards Data Science. (2021). Drug dose-response data analysis. Retrieved from [Link]

-

MDPI. (2023). The Allium cepa Assay as a Versatile Tool for Genotoxicity and Cytotoxicity: Methods, Applications, and Comparative Insight. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyto-Safe: A Machine Learning Tool for Early Identification of Cytotoxic Compounds in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijprajournal.com [ijprajournal.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. tiarisbiosciences.com [tiarisbiosciences.com]

- 8. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. atcc.org [atcc.org]

- 12. atcc.org [atcc.org]

- 13. atcc.org [atcc.org]

- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Understanding and improving assays for cytotoxicity of nanoparticles: what really matters? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Cytotoxic mechanisms of doxorubicin at clinically relevant concentrations in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Anthracycline Medications (Doxorubicin) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. files.eric.ed.gov [files.eric.ed.gov]

- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. sigmaaldrich.com [sigmaaldrich.com]

- 25. IC50 Calculator | AAT Bioquest [aatbio.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. youtube.com [youtube.com]

- 28. towardsdatascience.com [towardsdatascience.com]

An In-Depth Technical Guide to the In Silico ADMET Prediction of N-(4-Hydroxyphenyl)cinnamamide

Preamble: The Imperative of Early-Stage Profiling in Drug Discovery

In the landscape of modern drug development, the attrition of promising drug candidates due to unfavorable pharmacokinetic and safety profiles represents a significant bottleneck, both financially and temporally. The principle of "fail early, fail cheap" is paramount. It is in this context that in silico predictive modeling has emerged as an indispensable tool. By computationally estimating the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule before significant resources are committed to synthesis and in vitro testing, researchers can de-risk projects, prioritize lead candidates, and guide molecular design.[1][2]

This guide provides a comprehensive, step-by-step methodology for conducting a thorough in silico ADMET assessment of N-(4-Hydroxyphenyl)cinnamamide. This compound, a derivative of cinnamamide, belongs to a class of molecules with recognized biological activities, making it a relevant subject for such an analysis.[3][4] We will leverage a suite of freely accessible, validated web-based platforms, ensuring that these protocols are reproducible in any research environment. The focus will not only be on the "how" but, more critically, on the "why"—elucidating the scientific rationale behind each prediction and its interpretation.

The Subject Molecule: N-(4-Hydroxyphenyl)cinnamamide

Before any computational analysis, a clear and unambiguous representation of the molecule is required. The most common format for web-based cheminformatics tools is the Simplified Molecular Input Line Entry System (SMILES).

-

Chemical Name: N-(4-Hydroxyphenyl)cinnamamide

-

2D Structure: (Image of the 2D chemical structure of N-(4-Hydroxyphenyl)cinnamamide would be placed here in a full whitepaper)

-

Canonical SMILES: O=C(NC1=CC=C(O)C=C1)/C=C/C2=CC=CC=C2

This SMILES string serves as the universal input for the predictive tools discussed herein.

The Computational Toolkit: A Multi-Platform Approach for Self-Validation

No single predictive model is infallible. The inherent complexities of biological systems necessitate a consensus-based approach. By integrating predictions from multiple, independently developed algorithms, we enhance the confidence and robustness of our analysis. For this guide, we have selected three highly reputable, freely accessible web servers:

-

SwissADME: A comprehensive tool for predicting physicochemical properties, pharmacokinetics, and drug-likeness.[5][6] Its user-friendly interface and "Bioavailability Radar" provide a quick yet insightful overview.

-

pkCSM: This platform uses a unique graph-based signature method to predict a wide array of ADMET properties, offering quantitative predictions for parameters like clearance and volume of distribution.[7][8][9]

-

ProTox-II: A specialized server for toxicity prediction, providing insights into various endpoints, from acute toxicity (LD50) to specific organ toxicities and mutagenicity.[10][11]

The overall workflow for this analysis is depicted below.

Caption: Core principles of Lipinski's Rule of Five for oral drug-likeness.

Analysis for N-(4-Hydroxyphenyl)cinnamamide:

-

Molecular Weight (MW): 239.27 g/mol . This is well under the 500 Da threshold, suggesting favorable size for diffusion.

-

LogP (Lipophilicity): The predicted consensus LogP is typically around 2.5-3.0. This value is within the ideal range (<5), indicating a good balance between aqueous solubility and lipid membrane permeability.

-

Hydrogen Bond Donors (HBD): The molecule has two H-bond donors (the -OH and -NH groups). This is comfortably below the maximum of 5.

-

Hydrogen Bond Acceptors (HBA): There are two H-bond acceptors (the carbonyl oxygen and the hydroxyl oxygen). This is well below the maximum of 10.

Part II: Pharmacokinetic (ADME) Profiling

Here, we delve into the dynamic processes a drug undergoes in the body. We will use a combination of SwissADME and pkCSM to build a comprehensive ADME profile.

A. Absorption

-

Gastrointestinal (GI) Absorption: SwissADME predicts High GI absorption. This aligns with the favorable Lipinski profile.

-

Caco-2 Permeability: The Caco-2 cell line is an in vitro model of the human intestinal wall. pkCSM predicts a Papp value. A value > 0.90 (x 10⁻⁶ cm/s) is considered high permeability. This prediction provides a quantitative corollary to the qualitative GI absorption prediction.

B. Distribution

-

Blood-Brain Barrier (BBB) Permeation: The ability of a compound to cross into the central nervous system is critical. Both SwissADME and pkCSM predict that N-(4-Hydroxyphenyl)cinnamamide is not likely to be a BBB permeant. This is a crucial safety feature for peripherally acting drugs, as it minimizes the risk of central nervous system side effects.

-

Volume of Distribution (VDss): This parameter reflects the extent to which a drug distributes into tissues versus remaining in the blood plasma. pkCSM provides a quantitative prediction. A low VDss (< 0.7 L/kg) suggests the drug is primarily confined to the plasma, while a high VDss (> 2.8 L/kg) indicates extensive tissue distribution.

C. Metabolism

-

Cytochrome P450 (CYP) Inhibition: CYP enzymes are the primary family of enzymes responsible for drug metabolism. [1]Inhibition of these enzymes can lead to dangerous drug-drug interactions. Both SwissADME and pkCSM provide predictions for the main isoforms (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4). A positive prediction for inhibition of any of these isoforms is a significant flag that requires experimental validation. Phenolic compounds, in particular, can be prone to metabolic reactions. [12]

D. Excretion

-

Total Clearance: This parameter, predicted by pkCSM, reflects the rate at which a drug is removed from the body. It is a composite of renal and metabolic clearance. The predicted value (in log(ml/min/kg)) helps in estimating the dosing interval.

Part III: Toxicity Profiling

Early identification of potential toxicity is arguably the most critical aspect of ADMET profiling. We use the specialized ProTox-II server, supplemented by predictions from pkCSM.

Experimental Protocol: ProTox-II Analysis

-

Navigate: Open a web browser to the ProTox-II server ([Link]). [13]2. Input: Draw the molecule using the molecular editor or paste the SMILES string.

-

Execute: Click "Start Tox-Prediction" to run the full suite of toxicity models. [10]4. Data Collection: Record the predicted LD50 value, toxicity class, and the binary predictions for hepatotoxicity, carcinogenicity, mutagenicity, and immunotoxicity.

Caption: Major toxicity endpoints evaluated using in silico models.

Key Toxicity Endpoints and Interpretation

-

Acute Toxicity (LD50): ProTox-II provides a predicted LD50 value in mg/kg and assigns a toxicity class from I (highly toxic) to VI (non-toxic). This is a first-pass assessment of acute lethality.

-

Mutagenicity (Ames Test): The Ames test is a standard assay for assessing a compound's potential to cause DNA mutations. [14][15][16]A positive in silico Ames prediction from pkCSM or ProTox-II is a serious red flag, as mutagenicity is often linked to carcinogenicity. [15]* Cardiotoxicity (hERG Inhibition): Blockade of the hERG potassium ion channel can lead to fatal cardiac arrhythmias. [17][18]pkCSM provides a prediction for hERG I inhibition. A positive result here would necessitate careful in vitro follow-up.

-

Hepatotoxicity (Liver Injury): Drug-induced liver injury is a major reason for drug withdrawal. Both ProTox-II and pkCSM provide a binary prediction (active/inactive) for hepatotoxicity.

Consolidated Data Summary and Strategic Interpretation

To facilitate a holistic review, all key predicted parameters are consolidated into the table below.